
1,2-Bis(2-azidoethoxy)ethane
Übersicht
Beschreibung
1,2-Bis(2-azidoethoxy)ethane, also known as 2,2'-azobis(ethoxycarbonyl)diethane or AEDE, is an organic compound consisting of two ethoxycarbonyl groups and two azido groups attached to a central ethane molecule. It is a white solid that is soluble in water and organic solvents. AEDE is a useful reagent in organic synthesis, as it can be used to form a variety of products, including polymersization, cycloaddition, and radical reactions. It is also used in the synthesis of various pharmaceuticals and other compounds.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Derivatives
- 1,2-Bis(2-azidoethoxy)ethane is utilized in the synthesis of various chemical compounds. For instance, Voronkov et al. (1988) explored its use in creating 1,2-bis(2',6'-dimethyl-i',3'-dioxa-6'-aza-2'-silacyclooctyl-2')ethane and similar derivatives, highlighting its role in complex organic synthesis (Voronkov et al., 1988).
Organic-Inorganic Hybrid Materials
- The compound has been instrumental in the development of organic-inorganic hybrid materials. Kanezashi et al. (2010) used a related precursor, Bis(triethoxysilyl) ethane, to create hybrid silica membranes with unique gas permeation characteristics, demonstrating its potential in material science applications (Kanezashi et al., 2010).
Catalysis and Organic Reactions
- In the field of catalysis, the synthesis of 1,2-bis(1,5,9-triazacyclododecyl)ethane, as described by Medina-Molner et al. (2007), showcases the use of this compound derivatives in changing the pathway of organic reactions, underlining its role in catalytic processes (Medina-Molner et al., 2007).
Polymer Science
- Tomita et al. (2001) conducted studies on polyadditions of derivatives of this compound, which reveals its application in polymer science, specifically in understanding and developing new polymeric materials (Tomita et al., 2001).
Metal-Organic Frameworks and Coordination Chemistry
- The compound has been used in the synthesis of metal-organic frameworks. Bilyachenko et al. (2017) described its role in the creation of cage metallasilsesquioxanes, which are critical in coordination chemistry and catalysis (Bilyachenko et al., 2017).
Surface Treatments and Coatings
- Montemor et al. (2004) investigated the use of bis-1,2-(triethoxysilyl)ethane, a related compound, in the pre-treatment of steel surfaces, highlighting its potential in industrial coatings and surface treatments (Montemor et al., 2004).
Safety and Hazards
Wirkmechanismus
Target of Action
Azido-PEG2-Azide, also known as Azide-PEG3-Azide or 1,2-Bis(2-azidoethoxy)ethane, is a PEG-based PROTAC linker . Its primary targets are molecules containing Alkyne, BCN, or DBCO groups . These targets play a crucial role in the synthesis of PROTACs, which are designed to degrade specific proteins within cells .
Mode of Action
The azide group in Azido-PEG2-Azide can react with its targets (alkyne, BCN, DBCO) via a process known as Click Chemistry . This reaction yields a stable triazole linkage . The terminal carboxylic acid can also react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond .
Biochemical Pathways
The azide group in Azido-PEG2-Azide participates in the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction . This reaction forms a stable triazole linkage, which closely resembles an amide bond . The formation of this linkage enables transformations of carbonyl groups with nucleophiles such as lithium aluminum hydride and organometallic reagents .
Pharmacokinetics
The hydrophilic PEG spacer in Azido-PEG2-Azide increases its solubility in aqueous media . This property enhances the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, thereby improving its bioavailability .
Result of Action
The result of Azido-PEG2-Azide’s action is the formation of a stable triazole linkage . This linkage is crucial in the synthesis of PROTACs, which are designed to degrade specific proteins within cells . The terminal carboxylic acid can also form a stable amide bond with primary amine groups .
Action Environment
The action of Azido-PEG2-Azide is influenced by environmental factors. For instance, the hydrophilic PEG spacer enhances its solubility in aqueous media . This property allows the compound to function effectively in a biological environment. Additionally, the compound is stable under various conditions, including reductive conditions .
Biochemische Analyse
Biochemical Properties
Azido-PEG2-Azide plays a significant role in biochemical reactions. It contains an azide group that can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . This reaction is highly selective and efficient, making Azido-PEG2-Azide a valuable tool in the study of biomolecular interactions .
Cellular Effects
The hydrophilic PEG spacer in Azido-PEG2-Azide increases its solubility in aqueous media, which can influence cell function
Molecular Mechanism
At the molecular level, Azido-PEG2-Azide exerts its effects through its azide group. This group can react with molecules containing alkyne, BCN, or DBCO groups via a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC) or a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction . These reactions result in a stable triazole linkage, which can influence enzyme activity, biomolecular binding interactions, and gene expression .
Metabolic Pathways
Azido-PEG2-Azide may be involved in various metabolic pathways due to its ability to form stable triazole linkages with other biomolecules
Eigenschaften
IUPAC Name |
1-azido-2-[2-(2-azidoethoxy)ethoxy]ethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N6O2/c7-11-9-1-3-13-5-6-14-4-2-10-12-8/h1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHZGAFKSAANFAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCN=[N+]=[N-])N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
82055-94-5 | |
| Record name | Poly(oxy-1,2-ethanediyl), α-(2-azidoethyl)-ω-(2-azidoethoxy)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82055-94-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID501180973 | |
| Record name | Poly(oxy-1,2-ethanediyl), α-(2-azidoethyl)-ω-(2-azidoethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501180973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82055-94-5 | |
| Record name | Poly(oxy-1,2-ethanediyl), α-(2-azidoethyl)-ω-(2-azidoethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501180973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 1,2-Bis(2-azidoethoxy)ethane in polymer chemistry?
A1: this compound is a bifunctional molecule containing two azide groups. These azide groups readily participate in copper(I)-catalyzed alkyne-azide cycloaddition reactions, commonly known as "Click" reactions [, , ]. This makes this compound an excellent crosslinking agent for polymers containing alkyne functionalities.
Q2: How does the crosslinking reaction using this compound affect the properties of the resulting polymers?
A2: The use of this compound as a crosslinker can significantly alter the mechanical and physical properties of the resulting polymers. For instance, in one study, polymerization of tripropargylamine with this compound resulted in polymers with high indentation moduli []. In another study, this compound was used to crosslink micelles formed by block copolymers, leading to an increase in micelle size after the click reaction [].
Q3: What are the advantages of using "Click" chemistry with this compound in polymer synthesis?
A3: "Click" reactions, including those employing this compound, offer several advantages in polymer synthesis [, ]:
Q4: Are there any studies on the stability and degradation of polymers synthesized using this compound?
A4: While the provided articles do not delve into the long-term stability and degradation pathways of these specific polymers, it is an important consideration for their practical applications. Researchers would need to investigate factors like hydrolytic stability, thermal degradation, and susceptibility to chemical attack to determine the long-term performance of these materials.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



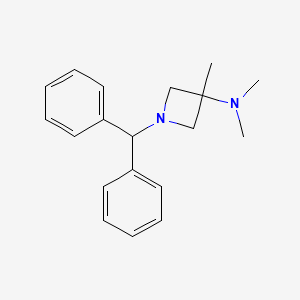


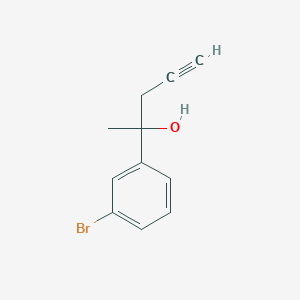
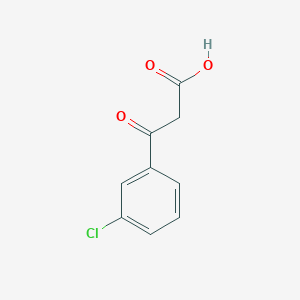

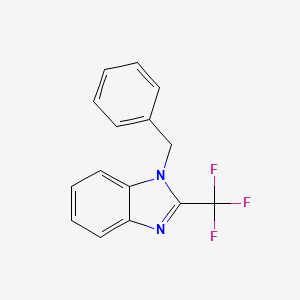
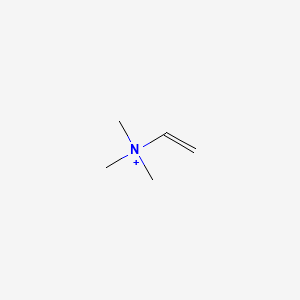
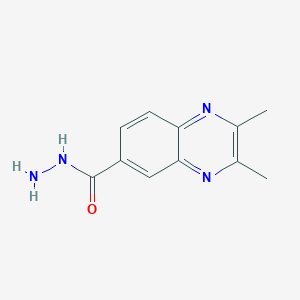
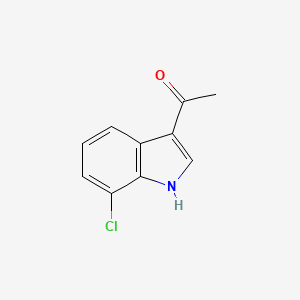
![6-bromo-1-cyclopentyl-N-[(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-1H-indazole-4-carboxamide](/img/structure/B3034046.png)
![3-{[(2-chloro-1,3-thiazol-5-yl)methyl]sulfanyl}-1H-1,2,4-triazole](/img/structure/B3034048.png)
![(16,18-Dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-17-yl) benzoate](/img/structure/B3034050.png)
